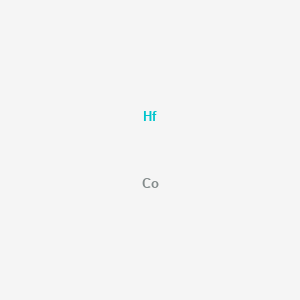
Cobalt;hafnium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobalt and hafnium are transition metals that form a variety of compounds with unique properties. The combination of cobalt and hafnium results in materials that exhibit interesting magnetic, catalytic, and structural characteristics. These compounds are of significant interest in various fields, including materials science, chemistry, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cobalt and hafnium compounds typically involves the use of organometallic chemistry techniques. Hafnium complexes can be synthesized through bonding with various elements such as carbon, nitrogen, oxygen, phosphorus, and sulfur . Common solvents used in these syntheses include tetrahydrofuran, n-hexane, and toluene, with reaction temperatures ranging from -35°C to 110°C .
Industrial Production Methods: Industrial production of cobalt and hafnium compounds often involves high-temperature processes. For example, hafnium can be alloyed with other metals, including cobalt, through processes that involve heating the metals to high temperatures to form stable alloys . These processes are typically carried out in controlled environments to ensure the purity and stability of the resulting compounds.
化学反応の分析
Types of Reactions: Cobalt and hafnium compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Hafnium, for instance, tends to form inorganic compounds in the oxidation state of +4 and reacts with halogens to form tetrahalides . At higher temperatures, hafnium reacts with oxygen, nitrogen, carbon, boron, sulfur, and silicon .
Common Reagents and Conditions: Common reagents used in the reactions of cobalt and hafnium compounds include halogens, oxygen, and various acids and bases. For example, hafnium reacts with chlorine in the presence of carbon tetrachloride to form hafnium tetrachloride . These reactions typically require elevated temperatures and controlled environments to proceed efficiently.
Major Products Formed: The major products formed from the reactions of cobalt and hafnium compounds include various halides, oxides, and carbides. For instance, hafnium tetrachloride and hafnium dioxide are common products formed from the reactions of hafnium with chlorine and oxygen, respectively .
科学的研究の応用
Cobalt and hafnium compounds have a wide range of scientific research applications. In chemistry, these compounds are used as catalysts in various reactions, including olefin polymerization . In biology and medicine, cobalt compounds are being investigated for their antimicrobial properties and potential use in drug delivery systems . In industry, hafnium compounds are used in the production of high-temperature ceramics and as components in nuclear reactors due to their high melting points and stability .
作用機序
The mechanism of action of cobalt and hafnium compounds involves their ability to form stable bonds with other elements and compounds. Hafnium, for example, forms a protective oxide layer when exposed to air, which inhibits further corrosion . This property makes hafnium compounds particularly useful in high-temperature and corrosive environments. The molecular targets and pathways involved in the actions of these compounds depend on their specific chemical structures and the nature of their interactions with other substances.
類似化合物との比較
Cobalt and hafnium compounds can be compared with similar compounds such as those of zirconium. Due to the lanthanide contraction, the ionic radius of hafnium is almost the same as that of zirconium, resulting in similar chemical and physical properties . hafnium compounds tend to be more stable at higher temperatures and are more resistant to corrosion compared to zirconium compounds . This makes hafnium compounds unique and particularly valuable in applications that require high thermal and chemical stability.
List of Similar Compounds:- Zirconium compounds
- Titanium compounds
- Niobium compounds
These similar compounds share some properties with cobalt and hafnium compounds but differ in their specific applications and stability under various conditions.
特性
CAS番号 |
12016-78-3 |
|---|---|
分子式 |
CoHf |
分子量 |
237.42 g/mol |
IUPAC名 |
cobalt;hafnium |
InChI |
InChI=1S/Co.Hf |
InChIキー |
NDRKISKJOAQGIO-UHFFFAOYSA-N |
正規SMILES |
[Co].[Hf] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



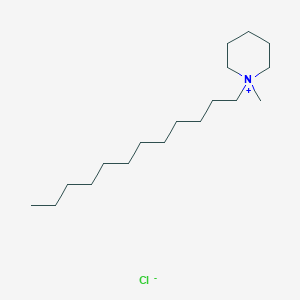
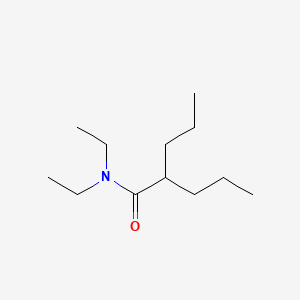
![(3As,5as,6s,8as,8bs)-6-acetyl-3a,5a-dimethyl-3a,5,5a,6,7,8,8a,8b,9,10-decahydrodicyclopenta[a,f]naphthalen-2(3h)-one](/img/structure/B14719498.png)
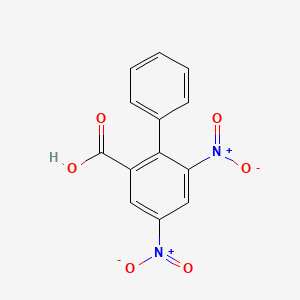
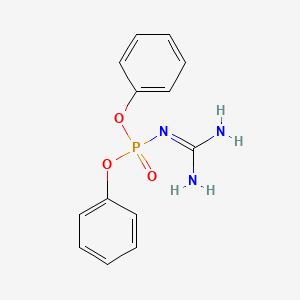
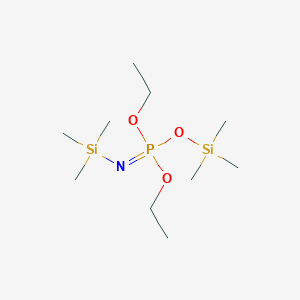
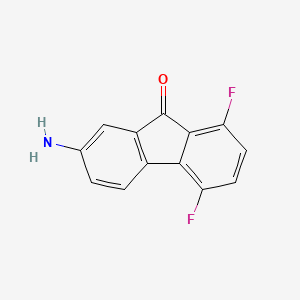
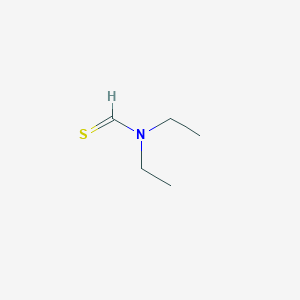
![2-acetyl-5-[(E)-2-phenylethenyl]cyclohexane-1,3-dione](/img/structure/B14719542.png)
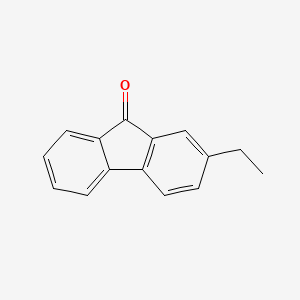
![ethyl N-[5,6-diamino-4-[(4-sulfamoylphenyl)methylamino]-2-pyridyl]carbamate](/img/structure/B14719546.png)
-lambda~4~-sulfanylidene}benzenesulfonamide](/img/structure/B14719556.png)

